2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol
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Overview
Description
2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid . The reaction conditions typically include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as catalysts .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and catalysts, with additional steps to ensure purity and yield optimization .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid or peracetic acid.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, peracetic acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfinyl or sulfonyl derivatives .
Scientific Research Applications
2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, targeting nucleophilic sites on enzymes or other biomolecules. The pathways involved include the activation of specific enzymes or inhibition of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-methoxy-4-nitroaniline: Used in the textile industry and for optical applications.
Uniqueness
2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-8-10(7-12(15(13)18)17(19)20)9-16-11-5-3-4-6-14(11)22-2/h3-8,16,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUFNRCQIPHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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